molecular formula C17H15N5O4S B4141550 2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide

2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide

Cat. No. B4141550
M. Wt: 385.4 g/mol
InChI Key: YUBMNEFEDCLGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide is not yet fully understood. However, it is thought to act by inhibiting the activity of enzymes involved in cell wall synthesis in bacteria, and by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide has minimal toxicity in vitro, with no significant effects on cell viability or proliferation at concentrations up to 100 µM. Additionally, it has been shown to have low cytotoxicity against normal human cells, indicating potential for use as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without harming cells. However, one limitation is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are many potential future directions for research on 2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide. One area of interest is its potential as an antimicrobial agent, particularly in the treatment of drug-resistant bacterial infections. Additionally, further research is needed to fully understand its mechanism of action and potential as an anticancer agent. Other future directions could include exploring its potential as a therapeutic agent for other diseases or conditions, such as inflammation or autoimmune disorders.

Scientific Research Applications

2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide has been used in a variety of scientific research applications. It has been shown to have potential as an antimicrobial agent, with activity against both gram-positive and gram-negative bacteria. Additionally, it has been studied for its potential as an anticancer agent, with promising results in vitro.

properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4S/c1-26-14-8-2-11(3-9-14)16-19-17(21-20-16)27-10-15(23)18-12-4-6-13(7-5-12)22(24)25/h2-9H,10H2,1H3,(H,18,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBMNEFEDCLGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(4-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide
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2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide

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